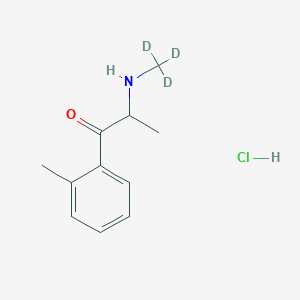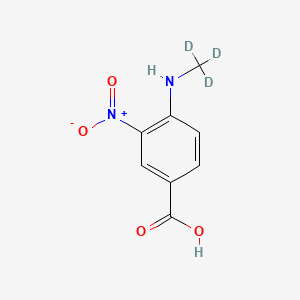
4-(Methylamino)-3-nitrobenzoic-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-3-nitrobenzoic-d3 Acid is a deuterated derivative of 4-(Methylamino)-3-nitrobenzoic Acid. This compound is characterized by the presence of a methylamino group and a nitro group attached to a benzoic acid core. The deuterium atoms replace the hydrogen atoms, which can be useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzoic-d3 Acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the methylamino group. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The methylamino group can be introduced via a nucleophilic substitution reaction using methylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-3-nitrobenzoic-d3 Acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Methylamine or other nucleophiles in a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-(Methylamino)-3-aminobenzoic-d3 Acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-(Nitroso)-3-nitrobenzoic-d3 Acid or 4-(Nitro)-3-nitrobenzoic-d3 Acid.
Scientific Research Applications
4-(Methylamino)-3-nitrobenzoic-d3 Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Employed in labeling studies to track metabolic pathways and interactions within biological systems.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-3-nitrobenzoic-d3 Acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their function. The deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)-3-nitrobenzoic Acid
- 4-(Amino)-3-nitrobenzoic Acid
- 4-(Methylamino)-3-aminobenzoic Acid
Uniqueness
4-(Methylamino)-3-nitrobenzoic-d3 Acid is unique due to the presence of deuterium atoms, which provide distinct advantages in spectroscopic studies and kinetic analyses. The deuterium labeling allows for precise tracking and differentiation from non-deuterated analogs in complex mixtures.
Properties
Molecular Formula |
C8H8N2O4 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
3-nitro-4-(trideuteriomethylamino)benzoic acid |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)/i1D3 |
InChI Key |
KSMLIIWEQBYUKA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)

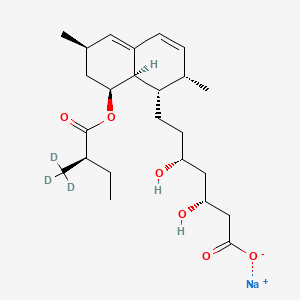
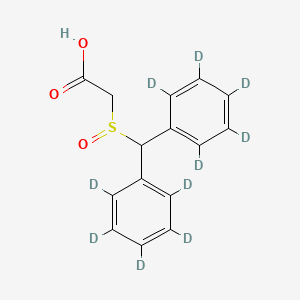
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
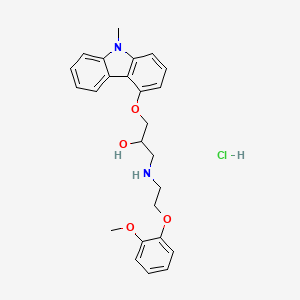
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)



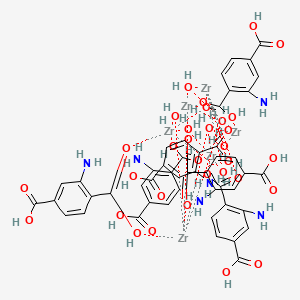

![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
